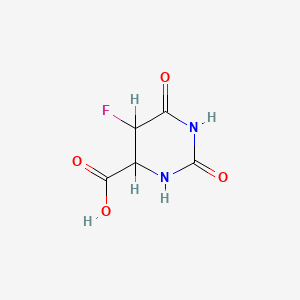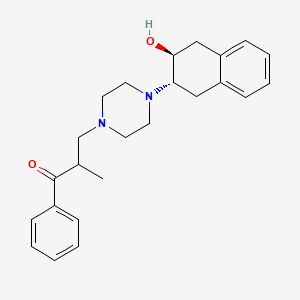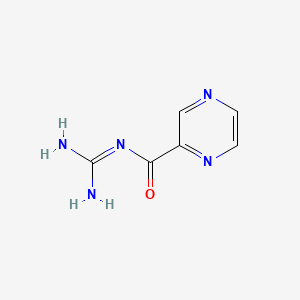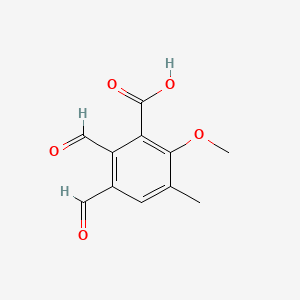
Gladiolic acid
Übersicht
Beschreibung
Gladiolic acid is a metabolic product of Penicillium gladioli . It is produced by the strain of Penicillium gladioli and has antifungal activity . The molecular formula of Gladiolic acid is C11H10O5 .
Molecular Structure Analysis
The molecular structure of Gladiolic acid is represented by the formula C11H10O5 . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving Gladiolic acid are complex and are the subject of ongoing research . Unfortunately, the specific details of these reactions are not available in the current search results.Physical And Chemical Properties Analysis
Gladiolic acid appears as silky needles from water, with a melting point of 160°. It has a pK value of 4.4 and shows maximum UV absorption at 214, 271, and 304 nm .Wissenschaftliche Forschungsanwendungen
Antifungal Properties : Gladiolic acid has been found to inhibit spore germination in various species of fungi, particularly effective against Botrytis allii (Smith, 1952). It's also identified as the only fungistatic compound among the known metabolic products of Penicillium gladioli, with its activity linked to the presence of two formyl substituents in the ortho position on the aromatic nucleus (Shorland, 1953).
Antibiotic Substance Production : When Penicillium gladioli is grown on various culture media, it produces Gladiolic acid. Its production and accumulation are influenced by the pH drift of the medium, with high yields associated with a specific pH pattern (Brian, Curtis & Hemming, 1948).
Mitochondrial Inhibitors : Gladiolic acid and related aromatic ortho-dialdehydes have been found to inactivate the catalytic properties of horse heart cytochrome c by reacting with functionally-critical lysine residues in the heme protein. This suggests its potential as a mitochondrial inhibitor (White & Elliott, 1972).
Plant Growth and Flower Development : Studies on Gladiolus plants have shown that treatments with various plant growth regulators, including gladiolic acid, can significantly influence vegetative, floral, and physiological attributes. This includes increased plant height, spike length, and improvement in chlorophyll content (Sajjad et al., 2014).
Inhibition of Electron Transport in Plant Mitochondria : Gladiolic acid is also a potent inhibitor of electron transport and oxidative phosphorylation reactions in plant mitochondria, affecting mitochondrial function through a combination of reactions involving amino groups on membrane polypeptides (White & Elliott, 1980).
Salt-Induced Stress in Plants : Research has shown that the application of salicylic acid can improve the tolerance of Gladiolus grandiflorus to salt stress, enhancing chlorophyll content, accumulating organic osmolytes, and boosting activity of antioxidant and defense-related enzymes (Ferdosi et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-diformyl-6-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPWNPFGKKJSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197276 | |
| Record name | Gladiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gladiolic acid | |
CAS RN |
478-05-7 | |
| Record name | Gladiolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gladiolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gladiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLADIOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R76754PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



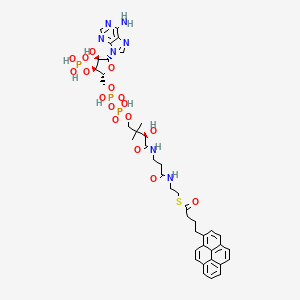
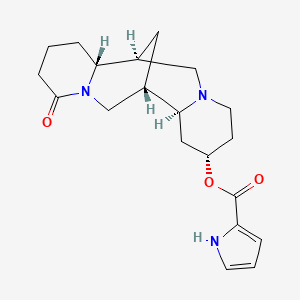

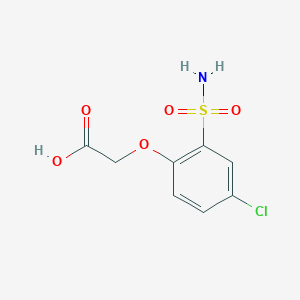
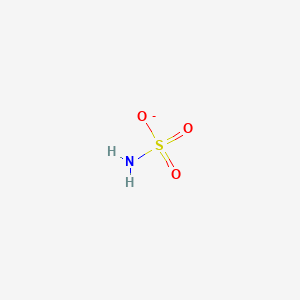
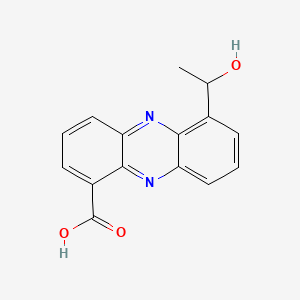


![4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1201208.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)
